molecular formula C10H8Cl6O2 B12716705 4,7-Methano-1H-indene-1,2-diol, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-, (1alpha,2beta,3aalpha,4beta,7beta,7aalpha)- CAS No. 63230-57-9

4,7-Methano-1H-indene-1,2-diol, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-, (1alpha,2beta,3aalpha,4beta,7beta,7aalpha)-

Cat. No.: B12716705
CAS No.: 63230-57-9
M. Wt: 372.9 g/mol
InChI Key: OTDMVQVJWUGAOM-OESJLNMISA-N
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Description

4,7-Methano-1H-indene-1,2-diol, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-, (1alpha,2beta,3aalpha,4beta,7beta,7aalpha)- is a complex organic compound characterized by its unique structure and multiple chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-1H-indene-1,2-diol, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-, (1alpha,2beta,3aalpha,4beta,7beta,7aalpha)- typically involves multiple steps, starting from simpler organic molecules. The process often includes halogenation reactions to introduce chlorine atoms and cyclization reactions to form the methano-indene structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4,7-Methano-1H-indene-1,2-diol, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-, (1alpha,2beta,3aalpha,4beta,7beta,7aalpha)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, alkoxide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

4,7-Methano-1H-indene-1,2-diol, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-, (1alpha,2beta,3aalpha,4beta,7beta,7aalpha)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4,7-Methano-1H-indene-1,2-diol, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-, (1alpha,2beta,3aalpha,4beta,7beta,7aalpha)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Methano-1H-indene-1,2-diol, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-, (1alpha,2beta,3aalpha,4beta,7beta,7aalpha)- stands out due to its specific arrangement of chlorine atoms and the presence of the methano-indene structure. This unique combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

63230-57-9

Molecular Formula

C10H8Cl6O2

Molecular Weight

372.9 g/mol

IUPAC Name

(1R,2R,3S,4S,6R,7S)-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]dec-8-ene-3,4-diol

InChI

InChI=1S/C10H8Cl6O2/c11-6-7(12)9(14)4-2(1-3(17)5(4)18)8(6,13)10(9,15)16/h2-5,17-18H,1H2/t2-,3+,4-,5-,8+,9-/m1/s1

InChI Key

OTDMVQVJWUGAOM-OESJLNMISA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]1O)O)[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1C2C(C(C1O)O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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